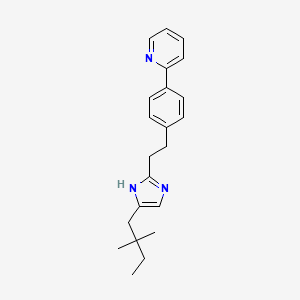

2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine

描述

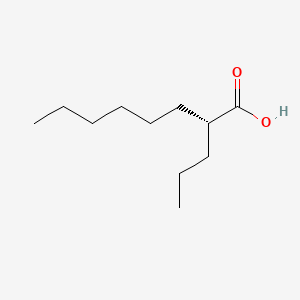

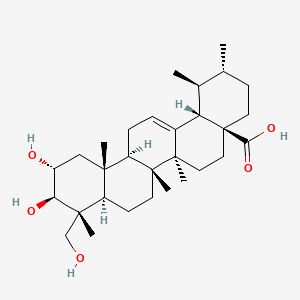

This compound is a complex organic molecule that appears to contain several functional groups. These include a pyridine ring, an imidazole ring, and a 2,2-dimethylbutyl group . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine and imidazole rings might be formed using methods from heterocyclic chemistry . The 2,2-dimethylbutyl group could potentially be introduced through a reaction like an alkylation .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and imidazole rings are aromatic and planar, while the 2,2-dimethylbutyl group is aliphatic and likely to adopt a more flexible, three-dimensional conformation .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the pyridine and imidazole rings, both of which are electron-rich and could act as nucleophiles in reactions . The 2,2-dimethylbutyl group might also participate in reactions, particularly if conditions were used that could lead to the formation of carbocations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, it is likely to be relatively non-polar due to the presence of the 2,2-dimethylbutyl group, but the pyridine and imidazole rings could confer some degree of polarity .科学研究应用

OLED Applications

- Electron-Transport Materials : Pyridine-containing phenanthroimidazole derivatives, including structures similar to the queried compound, are used as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). These derivatives can optimize electron mobility and energy levels, enhancing the performance of OLEDs by lowering driving voltage and improving efficiency. Notably, these ETMs have been instrumental in developing highly efficient and low roll-off sky blue fluorescent OLEDs (Wang et al., 2015).

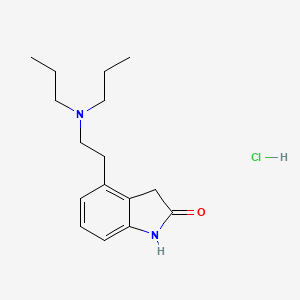

Pharmaceutical Research

- Bombesin Receptor Subtype-3 Agonists : Derivatives based on biarylethylimidazole, closely related to the queried compound, have been synthesized and evaluated as bombesin receptor subtype-3 (BRS-3) agonists. These compounds show promise in treating obesity due to their potent binding affinity and agonist activity, potentially influencing food intake and body weight (Liu et al., 2010).

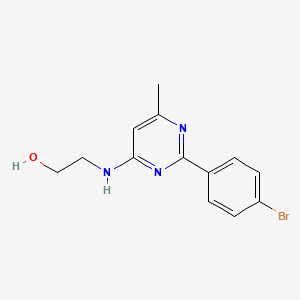

Antimicrobial Research

- Antimicrobial and Antimycobacterial Properties : Some imidazole-pyridine derivatives exhibit significant antimicrobial and antimycobacterial activities. This includes [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones which have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Narasimhan et al., 2011).

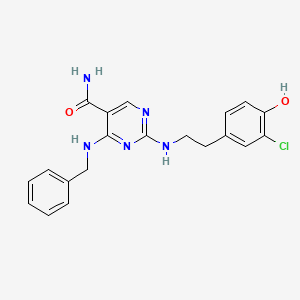

Antioxidant and Antitumor Activities

- Antioxidant and Antitumor Effects : Pyrazolopyridine derivatives, which share a structural similarity with the queried compound, have been reported to possess notable antioxidant and antitumor activities. This includes efficacy against liver and breast cell lines, suggesting their potential application in cancer treatment and as antioxidants (El‐Borai et al., 2013).

Biophysical and Biomedical Applications

- pH Monitoring : Certain imidazole derivatives with pyridine groups, similar in structure to the queried compound, have been used as pH-sensitive spin probes. Their EPR spectra are sensitive to pH changes, making them useful for a broad range of biophysical and biomedical applications, including pH monitoring in various environments (Kirilyuk et al., 2005).

安全和危害

未来方向

属性

IUPAC Name |

2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3/c1-4-22(2,3)15-19-16-24-21(25-19)13-10-17-8-11-18(12-9-17)20-7-5-6-14-23-20/h5-9,11-12,14,16H,4,10,13,15H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAKRQOMAINQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC1=CN=C(N1)CCC2=CC=C(C=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648508 | |

| Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-(4-(2,2-dimethylbutyl)-1H-imidazol-2-yl)ethyl)phenyl)pyridine | |

CAS RN |

1021937-07-4 | |

| Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)